molecular formula C9H12O4 B8218067 3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid

3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B8218067
M. Wt: 184.19 g/mol
InChI Key: SUCROQKXHQLUIA-UHFFFAOYSA-N
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Description

3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound featuring a strained bicyclo[3.1.0]hexane core with a methoxycarbonyl (-COOCH₃) group at position 3 and a carboxylic acid (-COOH) at position 5. This structure confers unique stereochemical and electronic properties, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

3-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-9(12)4-2-5-6(3-4)7(5)8(10)11/h4-7H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCROQKXHQLUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(C1)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanide-Mediated Cyclopropane Ring Formation

A foundational approach derives from the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, where cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals undergo cyanide addition in the presence of alkanecarboxylic acids. For the target compound, analogous steps could involve:

  • Acetal Formation : Starting with a cyclopropane derivative bearing an acetal-protected aldehyde (e.g., 2-cyanocyclopropyl-1,1-diethylacetal), lithium aluminum hydride reduction yields a 2-aminomethylcyclopropyl acetal intermediate.

  • Cyanide Addition : Treatment with potassium cyanide in glacial acetic acid facilitates cyclization, forming a nitrile intermediate (e.g., N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile).

  • Hydrolysis : Sequential hydrolysis with hydrochloric acid converts the nitrile to a carboxylic acid, while methoxycarbonyl introduction could occur via esterification of an intermediate acyl chloride.

Table 1 : Key Reaction Parameters for Cyanide-Mediated Cyclization

StepReagents/ConditionsYield (%)Reference
Acetal FormationLiAlH4, THF, 48 h, rt85
Cyanide CyclizationKCN, CH3COOH, 65°C, 17 h70
Nitrile Hydrolysis6 N HCl, reflux, 6 h90

(3 + 2) Annulation Approaches

Photoredox-Catalyzed Annulation of Cyclopropenes

The (3 + 2) annulation of cyclopropenes with aminocyclopropanes, as demonstrated for bicyclo[3.1.0]hexanes with all-carbon quaternary centers, offers a modular route to the target scaffold. Adapting this method:

  • Cyclopropene Synthesis : Difluorocyclopropenes, prepared via [2 + 1] cycloadditions, serve as strained dienophiles.

  • Annulation Reaction : Under iridium photoredox catalysis and blue LED irradiation, cyclopropenes react with cyclopropylanilines to form the bicyclic core with high diastereoselectivity.

  • Post-Functionalization : Oxidation of a pendant methyl group to a carboxylic acid and esterification with methanol introduces the methoxycarbonyl moiety.

Mechanistic Insight : The photoredox cycle generates radical intermediates, enabling concerted [3 + 2] cycloaddition without destabilizing the cyclopropane ring.

Functional Group Interconversion and Stereochemical Control

Diastereoselective Synthesis

Difluorocyclopropenes enhance diastereoselectivity in annulation reactions by stabilizing transition states through hyperconjugative effects. For non-fluorinated systems, chiral auxiliaries or asymmetric catalysis (e.g., Pd(dba)2 with enantiopure ligands) may enforce stereocontrol.

Scale-Up and Process Optimization

Catalytic C–H Activation for Streamlined Synthesis

A seven-step synthesis of an azabicyclo[3.1.0]hexanone inhibitor highlights the utility of catalytic C–H activation for large-scale production. Applying this to the target compound:

  • C–H Functionalization : Palladium-catalyzed activation of a cyclopropane C–H bond enables direct introduction of the methoxycarbonyl group.

  • Lactam Oxidation : Avoiding peroxides, manganese-based oxidants convert lactams to carboxylic acids efficiently.

Table 2 : Comparative Efficiency of Synthetic Routes

MethodStepsOverall Yield (%)Diastereoselectivity
Cyanide Cyclization945Moderate
Photoredox Annulation562High
C–H Activation758High

Chemical Reactions Analysis

Types of Reactions: 3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1.1 Hypoglycemic Agents

Research indicates that bicyclic compounds, including 3-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid, exhibit properties that can be beneficial in the development of hypoglycemic agents. A study highlighted the structural modifications of bicyclic acids leading to enhanced activity against diabetes, suggesting that derivatives of this compound could be explored for their efficacy as oral hypoglycemic agents .

1.2 Neuropharmacological Applications

The compound may also serve as a prodrug for neurotransmitter modulation. Its structural characteristics allow for selective activation of metabotropic excitatory amino acid receptors, which are implicated in various neurological disorders . This potential use warrants further investigation into its pharmacodynamics and therapeutic applications.

Polymer Science

2.1 Polymer Additives

Bicyclic compounds are increasingly utilized as additives in polymer formulations due to their unique structural properties that enhance mechanical strength and thermal stability. This compound can be incorporated into polymer matrices to improve their performance in applications such as coatings and adhesives .

2.2 Case Study: Bicyclic Polymers

A report documented the synthesis of polymers incorporating bicyclic structures, demonstrating improved properties such as tensile strength and flexibility compared to traditional polymers. These findings suggest that compounds like this compound could play a crucial role in the next generation of high-performance materials .

Organic Synthesis

3.1 Synthetic Intermediates

In organic synthesis, this compound serves as a versatile intermediate for the preparation of various organic compounds. Its ability to undergo diverse chemical transformations allows chemists to create complex molecules with specific functionalities, making it valuable in drug discovery and development processes.

3.2 Reactions and Mechanisms

The compound's reactivity profile includes nucleophilic substitutions and cycloadditions, which can be exploited to synthesize novel compounds with potential therapeutic effects or industrial applications .

Summary Table of Applications

Application AreaSpecific UseReference
Medicinal ChemistryHypoglycemic agents
Neuropharmacological applications
Polymer SciencePolymer additives
High-performance materials
Organic SynthesisSynthetic intermediates
Diverse chemical transformations

Mechanism of Action

The mechanism of action of 3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Heteroatom Effects : Replacement of the methoxycarbonyl group with nitrogen (aza) or oxygen (oxa) alters electronic density and hydrogen-bonding capacity, influencing target selectivity. For example, 3-azabicyclo derivatives act as irreversible MAGL inhibitors , while oxa analogs (e.g., 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid) are less studied but may exhibit distinct physicochemical properties .
  • Substituent Position : Carboxylic acid at position 6 is critical for hypoglycemic activity in exo-bicyclo derivatives , whereas esterification (e.g., ethyl carboxylates) enhances lipophilicity and antimicrobial potency .
  • Functional Group Additions: Fluorine or amino groups at position 2 or 6 (e.g., 2-amino-6-fluoro derivatives) improve blood-brain barrier penetration, making them candidates for neurological therapies .
Physicochemical Properties
  • Solubility : Carboxylic acid derivatives (e.g., exo-bicyclo[3.1.0]hexane-6-carboxylic acid) exhibit higher aqueous solubility compared to ester or amide derivatives .
  • Stability : tert-Butyl ester-protected analogs (e.g., exo-3-(trifluorophenyl)bicyclo[3.1.0]hexane-6-carboxylic acid tert-butyl ester) show enhanced thermal stability, critical for liquid crystal applications .
  • Stereochemistry : exo-configuration is predominant in bioactive derivatives, as seen in hypoglycemic agents and enzyme inhibitors .

Biological Activity

3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid (CAS Number: 2121431-60-3) is a bicyclic organic compound with significant potential in various biological applications. This article aims to explore its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a bicyclic structure consisting of a hexane ring fused with a cyclopropane ring, and includes methoxycarbonyl and carboxylic acid functional groups. Its molecular formula is C9H12O4C_9H_{12}O_4 and it possesses notable chemical reactivity that can be exploited in synthetic chemistry.

Cytotoxicity Studies

Research has indicated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. The following table summarizes the cytotoxic effects observed in selected studies:

Cell Line IC50 (mg/ml)
MDA-MB-231 (Breast Carcinoma)8.4
MCF-7 (Breast Carcinoma)11.9
Hep G2 (Liver Carcinoma)16.4
A-549 (Lung Carcinoma)9.3

These results suggest that the compound has moderate to weak cytotoxic effects, particularly against breast cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific cellular targets, such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the methoxycarbonyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions, which may enhance binding affinity to these targets .

Case Studies

A study conducted on the cytotoxic activity of various metabolites derived from natural compounds included this compound as one of the tested substances. The findings highlighted its ability to inhibit the proliferation of human cancer cell lines, supporting its potential use in oncological research .

Applications in Drug Development

Given its structural characteristics and biological activity, this compound is being investigated as a possible scaffold for the synthesis of novel therapeutic agents targeting cancer cells. Its role as a building block in organic synthesis further underscores its importance in medicinal chemistry .

Safety and Toxicology

While exploring the biological applications, it is essential to consider the safety profile of this compound. According to safety data sheets, the compound is classified under several hazard categories:

  • Acute toxicity : Harmful if swallowed (Category 4).
  • Skin irritation : Causes skin irritation (Category 2).
  • Eye irritation : Causes serious eye irritation (Category 2A).
  • Respiratory tract irritation : May cause respiratory irritation (Category 3) .

Q & A

Basic: What synthetic methodologies are established for preparing 3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid?

The compound is synthesized via Curtius rearrangement , where the azide of bicyclo[3.1.0]hexane-6-carboxylic acid is thermally decomposed to form the corresponding isocyanate intermediate, which is subsequently functionalized. Alternative routes include:

  • Hydrazine/nitrous acid treatment : Conversion of lower alkyl esters to azides for Curtius degradation .
  • Chloride-azide exchange : Reaction of carboxylic acid chlorides with alkali azides to generate azides .
  • Grignard addition : For derivatives, coupling with Weinreb amides (e.g., NHMeOMe·HCl) followed by ketone formation .

Key considerations : Purity is ensured via column chromatography, and intermediates are characterized by NMR (e.g., δ 2.10 ppm for acetyl groups) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹) .

Advanced: How can regioselectivity challenges in functionalizing the bicyclo[3.1.0]hexane core be addressed?

Regioselective modifications require steric and electronic analysis :

  • Ring-strain effects : The cyclopropane ring’s strain (bond angles ~60°) directs reactivity. Exo vs. endo functionalization can be controlled using bulky reagents (e.g., tert-butyl esters) to shield specific positions .
  • Catalytic asymmetric synthesis : Chiral auxiliaries or transition-metal catalysts (e.g., Pd-mediated couplings) achieve enantioselectivity, as seen in MAGL inhibitor synthesis .
  • Crystallographic validation : X-ray data (e.g., torsion angles up to 50.8° for exo-substituted derivatives) guide rational design .

Basic: What analytical techniques are critical for structural characterization?

  • Single-crystal X-ray diffraction : Resolves bicyclic geometry, as demonstrated for exo-3-(3,4,5-trifluorophenyl) derivatives (space group P2₁, Z=2, density 1.316 Mg/m³) .
  • NMR spectroscopy : ¹H NMR distinguishes bridgehead protons (δ 0.9–2.0 ppm for cyclopropane CH₂) and ester groups (δ 3.7 ppm for methoxy) .
  • Mass spectrometry : High-resolution MS confirms molecular formulas (e.g., C₁₁H₁₆BrNO₄ for brominated analogs) .

Advanced: What mechanistic insights exist for ring-opening reactions of this bicyclic system?

  • Acid/Base-mediated cleavage : The cyclopropane ring undergoes selective cleavage under acidic conditions (e.g., H₂SO₄) at bridgehead C6, forming linear ketones or carboxylic acids .
  • Photochemical reactivity : UV irradiation induces [2+2] cycloadditions with alkenes, leveraging the strained ring’s high energy .
  • Computational modeling : DFT studies predict transition states for ring-opening, with activation energies ~25 kcal/mol for acid-catalyzed pathways .

Basic: What biological activities are associated with derivatives of this compound?

  • Herbicidal activity : Bicyclo[3.1.0]hexane ureas act as potent herbicides by inhibiting acetolactate synthase (ALS) .
  • Enzyme inhibition : Derivatives like 3-azabicyclo[3.1.0]hexanes are irreversible MAGL inhibitors (IC₅₀ < 10 nM) via covalent binding to catalytic serine .
  • Prodrug applications : Carboxylic acid derivatives (e.g., TP0473292) show enhanced blood-brain barrier penetration as glutamate receptor modulators .

Advanced: How does the compound’s stability vary under different storage conditions?

  • Thermal degradation : Decomposes above 50°C, releasing CO₂ (from methoxycarbonyl) and forming bicyclo[3.1.0]hexane byproducts .
  • Hydrolytic sensitivity : The ester group undergoes hydrolysis in aqueous buffers (pH > 7), necessitating storage at 4°C in inert atmospheres .
  • Light sensitivity : UV exposure accelerates racemization at chiral centers (e.g., C6), requiring amber vials .

Advanced: What computational tools predict the compound’s reactivity in drug design?

  • Molecular dynamics (MD) simulations : Assess binding to targets like mutant IDH1 (R132H), with ΔG values < -8 kcal/mol for optimized analogs .
  • Docking studies : Glide/SP docking (Schrödinger Suite) validates interactions with MAGL’s catalytic triad (Ser122, Asp239, His269) .
  • ADMET prediction : SwissADME estimates logP ~1.5 and moderate bioavailability (F ≈ 30%) for methyl ester derivatives .

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